

Check Availability & Pricing

# I-CBP112: A Technical Guide to a Selective CBP/p300 Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | I-CBP112 |           |
| Cat. No.:            | B608045  | Get Quote |

#### **Abstract**

**I-CBP112** is a potent and selective small molecule inhibitor that targets the bromodomains of the closely related transcriptional co-activators, CREB-binding protein (CBP) and p300. By competitively binding to the acetyl-lysine binding pockets of these bromodomains, **I-CBP112** disrupts protein-protein interactions that are crucial for the transcription of key oncogenes. This guide provides a comprehensive overview of **I-CBP112**, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental methodologies, and its effects on relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

#### Introduction

The histone acetyltransferases (HATs) CBP and p300 are critical regulators of gene expression involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. [1] Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting the transcriptional machinery to specific gene promoters. Dysregulation of CBP/p300 activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.

**I-CBP112** is an acetyl-lysine competitive protein-protein interaction inhibitor that specifically targets the bromodomains of CBP and p300.[2] It has been shown to modulate gene expression, induce cellular differentiation, and sensitize cancer cells to conventional



chemotherapeutic agents.[3][4] This technical guide serves as a resource for understanding the biochemical and cellular functions of **I-CBP112**.

#### **Mechanism of Action**

**I-CBP112** functions by competitively inhibiting the binding of acetylated lysine residues to the bromodomains of CBP and p300. This disruption has several downstream consequences:

- Repression of Oncogenes: By preventing the recruitment of the CBP/p300 transcriptional complex to chromatin, I-CBP112 leads to the downregulation of key oncogenes such as c-Myc and androgen receptor target genes like KLK3 (PSA).[3]
- Induction of Cellular Differentiation: In hematological malignancies, I-CBP112 has been shown to impair the aberrant self-renewal of leukemic cells and induce their differentiation.[2]
   [5]
- Sensitization to Chemotherapy: I-CBP112 can repress the expression of ATP-binding
  cassette (ABC) transporters, which are responsible for drug efflux and multidrug resistance
  in cancer cells. This leads to increased intracellular accumulation and enhanced efficacy of
  chemotherapeutic agents like doxorubicin.[3][4]
- Allosteric Activation of HAT Activity: Interestingly, I-CBP112 has been reported to
  allosterically activate the HAT activity of CBP/p300, leading to an increase in histone
  acetylation, particularly at H3K18.[6][7] This suggests a complex regulatory mechanism
  beyond simple bromodomain inhibition.

## **Quantitative Data**

The following tables summarize the key quantitative data for **I-CBP112** from various biochemical and cellular assays.

### **Table 1: Biochemical Activity of I-CBP112**



| Target                 | Assay Type                 | Value      | Reference |  |
|------------------------|----------------------------|------------|-----------|--|
| CBP Bromodomain        | Dissociation Constant (Kd) | 151 ± 6 nM | [8][9]    |  |
| p300 Bromodomain       | Dissociation Constant (Kd) | 167 ± 8 nM | [8][9]    |  |
| CBP Bromodomain        | IC50 (AlphaScreen)         | 170 nM     | [9][10]   |  |
| p300 Bromodomain       | IC50 (AlphaScreen)         | 625 nM     | [8][11]   |  |
| BRD4(1)<br>Bromodomain | Dissociation Constant (Kd) | 5.6 μΜ     | [5][12]   |  |
| BRD4(2)<br>Bromodomain | Dissociation Constant (Kd) | 20 μΜ      | [5][12]   |  |

**Table 2: Cellular Activity of I-CBP112** 



| Cell Line                            | Assay                                | Effect                                                         | Concentration  | Reference |
|--------------------------------------|--------------------------------------|----------------------------------------------------------------|----------------|-----------|
| Human and<br>Mouse Leukemic<br>Cells | Colony<br>Formation                  | Impaired colony<br>formation and<br>induced<br>differentiation | Not specified  | [2][5]    |
| MLL-AF9+ AML<br>Cells                | Leukemia-<br>Initiating<br>Potential | Reduced<br>potential in vitro<br>and in vivo                   | Dose-dependent | [2][9]    |
| MDA-MB-231<br>(Breast Cancer)        | Gene Expression                      | Decreased expression of ABC transporters (ABCC1, ABCC10)       | Not specified  | [3][4]    |
| A549 (Lung<br>Cancer)                | Gene Expression                      | Decreased<br>expression of<br>ABC transporters                 | Not specified  | [3][4]    |
| HepG2 (Liver<br>Cancer)              | Gene Expression                      | Decreased<br>expression of<br>ABC transporters                 | Not specified  | [3][4]    |
| Prostate Cancer<br>Cells             | Proliferation                        | Arrested proliferation (in combination with A-485)             | Not specified  | [3]       |
| HEK293                               | IC50                                 | > 10 μM                                                        | [2]            |           |

# Experimental Protocols Isothermal Titration Calorimetry (ITC)

ITC is utilized to determine the binding affinity (dissociation constant, Kd) of **I-CBP112** to the bromodomains of CBP and p300.

• Protein Preparation: Recombinant human CBP and p300 bromodomain proteins are purified.



- Ligand Preparation: **I-CBP112** is dissolved in the same buffer as the protein.
- Titration: The protein solution is placed in the sample cell of the calorimeter, and the I-CBP112 solution is loaded into the injection syringe. A series of small injections of I-CBP112 into the protein solution is performed.
- Data Analysis: The heat change associated with each injection is measured. The resulting data is fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[5][12]

## **Temperature Shift Assay (Thermal Shift Assay)**

This assay assesses the stabilizing effect of **I-CBP112** on the thermal denaturation of the target bromodomain, providing an indication of binding.

- Reaction Mixture: The bromodomain protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
- Ligand Addition: **I-CBP112** is added to the reaction mixture.
- Thermal Denaturation: The temperature of the mixture is gradually increased, and the fluorescence is monitored.
- Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. An increase in Tm in the presence of I-CBP112 indicates binding and stabilization of the protein.[5][12]

#### **Colony Formation Assay**

This assay is used to evaluate the effect of **I-CBP112** on the self-renewal capacity of cancer cells.

- Cell Plating: Leukemic cells are seeded in a semi-solid medium, such as methylcellulose, at a low density.
- Treatment: The cells are exposed to various concentrations of I-CBP112.



- Incubation: The plates are incubated for a period that allows for colony formation (typically 7-14 days).
- Quantification: The number and size of the colonies are counted and compared to untreated controls. A reduction in colony number indicates an impairment of self-renewal.[5]

#### In Vivo Leukemia Model

This model is used to assess the therapeutic efficacy of **I-CBP112** in a living organism.

- Cell Transplantation: Murine or human leukemic cells (e.g., MLL-AF9+ AML cells) are transplanted into immunocompromised mice.
- Treatment: Once leukemia is established, the mice are treated with I-CBP112 or a vehicle control.
- Monitoring: The progression of leukemia is monitored by methods such as bioluminescence imaging or flow cytometry of peripheral blood.
- Endpoint Analysis: Survival of the mice is a primary endpoint. Spleen and bone marrow can be harvested to assess leukemic burden.[5]

### **Western Blotting for Histone Acetylation**

This technique is used to measure the effect of **I-CBP112** on global histone acetylation.

- Cell Lysis and Histone Extraction: Cells treated with **I-CBP112** are lysed, and histones are extracted from the nuclear fraction.
- SDS-PAGE and Transfer: The extracted histones are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
- Immunoblotting: The membrane is probed with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K18) and a loading control (e.g., anti-total H3).
- Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence. The intensity of the bands is quantified to determine the relative



levels of histone acetylation.[6][7]

# **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the mechanism of action of **I-CBP112** and a typical experimental workflow for its evaluation.



Click to download full resolution via product page



Caption: Mechanism of action of **I-CBP112** in the cell nucleus.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CBP/p300 Bromodomain Inhibitor—I—CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CBP/p300 Bromodomain Inhibitor-I-CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of p300/CBP Acetylation of Nucleosomes by Bromodomain Ligand I-CBP112 -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. bocsci.com [bocsci.com]
- 12. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [I-CBP112: A Technical Guide to a Selective CBP/p300 Bromodomain Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608045#i-cbp112-as-a-cbp-p300-bromodomain-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com